

An In-Depth Technical Guide to Vinervine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinervine**

Cat. No.: **B1233168**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinervine, also known as 12-hydroxyakuammicine, is a monoterpenoid indole alkaloid found in various species of the Apocynaceae family, most notably *Tabernaemontana divaricata*. As a member of the broader class of indole alkaloids, which includes compounds with significant pharmacological activities, **vinervine** presents a subject of interest for further scientific investigation. This technical guide provides a comprehensive overview of the current knowledge on **vinervine**, detailing its chemical structure, physicochemical properties, and known biological context. While specific experimental data on **vinervine** is limited in publicly accessible literature, this document compiles available information and outlines general experimental protocols relevant to its study, providing a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Vinervine is structurally related to the akuammicine class of alkaloids. Its core structure consists of a pentacyclic framework characteristic of strychnan-type alkaloids.

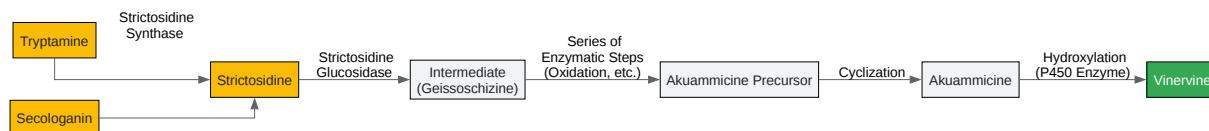
Table 1: Chemical Identifiers for **Vinervine**

Identifier	Value	Source
IUPAC Name	methyl (1R,11S,12E,17S)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.0 ^{1,9} .0 ^{2,7} .0 ^{14,17}]octadeca-2(7),3,5,9-tetraene-10-carboxylate	PubChem[1][2]
Synonyms	12-Hydroxyakuammicine, (-)-Vinervine	PubChem[1][2]
CAS Number	1963-86-6	PubChem[1][2]
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₃	PubChem[1][2]
Molecular Weight	338.4 g/mol	PubChem[1][2]
Canonical SMILES	C/C=C/1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC	PubChem[1][2]
InChI Key	FAJVFJABOWWACZ- GGGKWMOSA-N	PubChem[1][2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **vinervine** are not widely reported. The values presented below are primarily computed estimates from publicly available databases and should be considered as such. Experimental validation is recommended for precise applications.

Table 2: Computed Physicochemical Properties of **Vinervine**


Property	Value	Source
XLogP3-AA	2.5	PubChem[1][2]
Hydrogen Bond Donor Count	2	PubChem[1][2]
Hydrogen Bond Acceptor Count	5	PubChem[1][2]
Rotatable Bond Count	2	PubChem[1][2]
Exact Mass	338.163043 g/mol	PubChem[1][2]
Monoisotopic Mass	338.163043 g/mol	PubChem[1][2]
Topological Polar Surface Area	61.8 Å ²	PubChem[1][2]
Heavy Atom Count	25	PubChem[1][2]

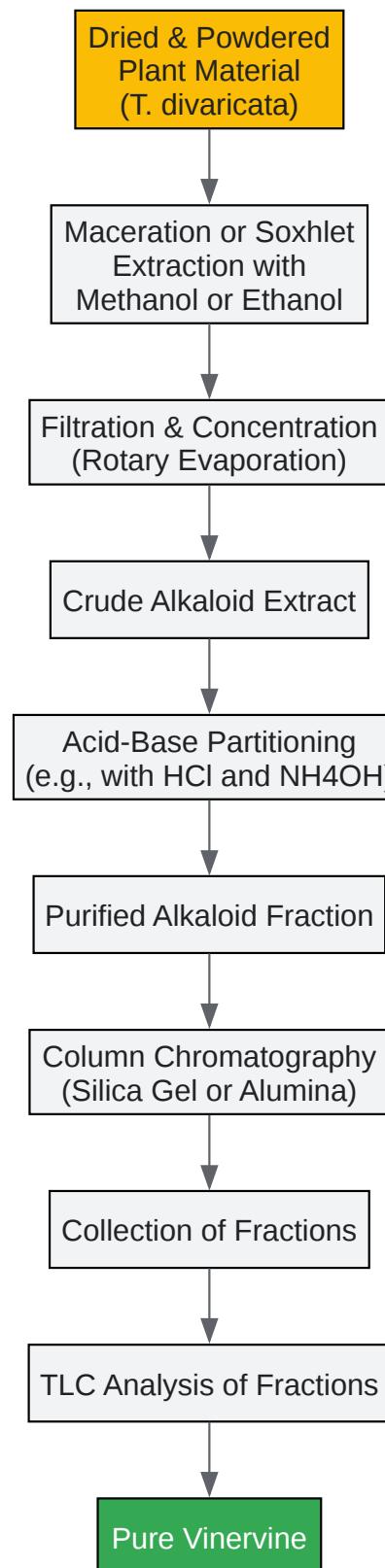
Note: Experimental data for properties such as melting point, boiling point, and solubility in various solvents are not readily available in the surveyed literature.

Natural Occurrence and Biosynthesis

Vinervine is a naturally occurring alkaloid found in plants of the Apocynaceae family, commonly known as the dogbane family. It has been identified in *Tabernaemontana divaricata* (formerly *Ervatamia coronaria*), a plant species known to produce a rich diversity of indole alkaloids.[3]

The biosynthesis of **vinervine**, like other monoterpenoid indole alkaloids, is believed to originate from the precursors tryptamine and secologanin, which condense to form strictosidine. While the specific enzymatic steps leading from strictosidine to **vinervine** have not been fully elucidated, a putative pathway can be inferred from the biosynthesis of structurally related alkaloids, such as vinblastine. This pathway would involve a series of enzymatic modifications including glycosidases, synthases, oxidases, and transferases.

[Click to download full resolution via product page](#)


A putative biosynthetic pathway for **Vinervine**.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **vinervine** are not extensively documented. The following sections provide generalized methodologies that can be adapted for the study of **vinervine** based on standard practices for indole alkaloids.

Extraction and Isolation from *Tabernaemontana divaricata*

The isolation of **vinervine** typically involves the extraction of plant material followed by chromatographic separation.

[Click to download full resolution via product page](#)

A general workflow for the extraction and isolation of **Vinervine**.

Methodology:

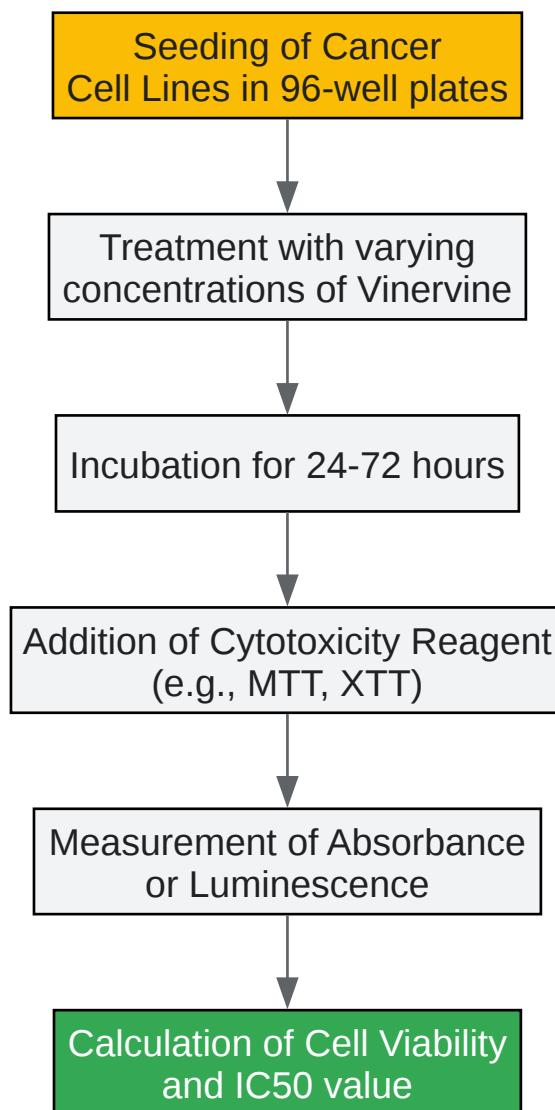
- Plant Material Preparation: Air-dried and powdered aerial or root parts of *Tabernaemontana divaricata* are used as the starting material.
- Extraction: The powdered plant material is extracted with a polar solvent such as methanol or ethanol, either by maceration at room temperature for several days or by continuous extraction in a Soxhlet apparatus.
- Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove fats and other non-alkaloidal compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted into a chlorinated solvent (e.g., dichloromethane or chloroform).
- Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to column chromatography on silica gel or alumina. Elution is typically performed with a gradient of increasing polarity, for example, using mixtures of chloroform and methanol.
- Fraction Analysis and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing **vinervine** are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Characterization

The structure of isolated **vinervine** can be confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Fragmentation patterns observed in MS/MS experiments can offer further structural insights.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic (C=C) groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophore system within the molecule.


Note: Specific spectral data for **vinervine** (chemical shifts, peak intensities, etc.) are not readily available in the surveyed literature and would need to be determined experimentally.

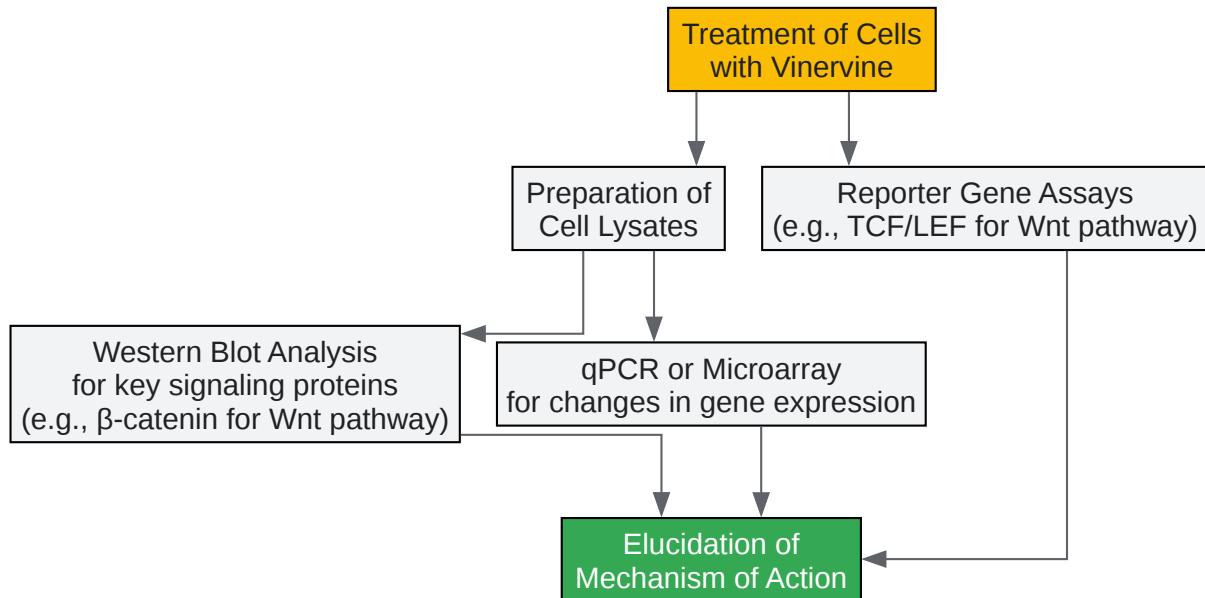
Evaluation of Biological Activity

Given the pharmacological activities of other alkaloids from *Tabernaemontana divaricata*, **vinervine** could be screened for various biological effects.

4.3.1. Cytotoxicity Assays

To assess the potential anticancer activity of **vinervine**, its cytotoxicity against various cancer cell lines can be evaluated using standard assays such as the MTT, XTT, or CellTiter-Glo® assay. These assays measure cell viability and can be used to determine the half-maximal inhibitory concentration (IC_{50}) of the compound.

[Click to download full resolution via product page](#)


A general workflow for a cytotoxicity assay.

4.3.2. Enzyme Inhibition Assays

Based on the activities of related alkaloids, **vinervine** could be tested for its inhibitory effects on various enzymes. For example, its potential as a cholinesterase inhibitor could be investigated using Ellman's method to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

4.3.3. Signaling Pathway Analysis

Should **vinervine** exhibit significant biological activity, further studies could explore its mechanism of action by investigating its effects on specific cellular signaling pathways. For instance, if cytotoxicity is observed, pathways related to apoptosis (e.g., caspase activation) or cell cycle regulation could be examined. Other alkaloids from *Tabernaemontana divaricata* have been shown to inhibit the Wnt signaling pathway, suggesting this as a potential area of investigation for **vinervine**.^[3]

[Click to download full resolution via product page](#)

A logical workflow for investigating the effect of **Vinervine** on a signaling pathway.

Potential Pharmacological Significance

The genus *Tabernaemontana* is a rich source of bioactive alkaloids with a wide range of reported pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.^[3] While specific studies on the pharmacological activities of **vinervine** are scarce, its structural similarity to other bioactive indole alkaloids suggests that it may possess interesting biological properties worthy of investigation. The presence of a hydroxyl group on the indole ring could influence its binding to biological targets and its pharmacokinetic

properties. Further research is needed to explore the therapeutic potential of this natural product.

Conclusion

Vinervine is a monoterpenoid indole alkaloid with a well-defined chemical structure. However, there is a notable lack of comprehensive experimental data regarding its physicochemical properties, detailed protocols for its isolation and synthesis, and its pharmacological profile. This guide serves as a starting point for researchers by consolidating the available information and providing a framework of generalized experimental approaches for the further study of this compound. The rich pharmacological context of the *Tabernaemontana* genus suggests that **vinervine** is a promising candidate for future research in drug discovery and natural product chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Major Bioactive Alkaloids and Biological Activities of *Tabernaemontana* Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinervine | C₂₀H₂₂N₂O₃ | CID 6875257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural Products isolated from *Tabernaemontana divaricata* - BioCrick [biocrick.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Vinervine: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233168#vinervine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com